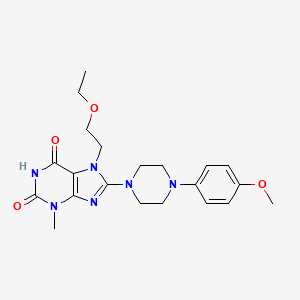
7-(2-ethoxyethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-ethoxyethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H28N6O4 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
7-(2-ethoxyethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative that exhibits potential biological activities due to its unique molecular structure. This compound features a purine core, which is integral to various biological processes, particularly in the context of nucleic acids and signaling pathways. Its structural components, including an ethoxyethyl group and a piperazine moiety with a methoxyphenyl substituent, suggest diverse pharmacological applications.
Structural Characteristics
The molecular formula of this compound is C23H33N6O4, with a molecular weight of approximately 457.5 g/mol. The following table summarizes key structural features:
| Property | Details |
|---|---|
| Molecular Formula | C23H33N6O4 |
| Molecular Weight | 457.5 g/mol |
| CAS Number | 838903-52-9 |
This compound's biological activity is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT1A receptor. Research indicates that similar piperazine derivatives can act as agonists at these receptors, influencing neurotransmission and potentially offering therapeutic effects for anxiety and depression disorders .
Biological Activity
- Serotonergic Activity :
-
Antidepressant Effects :
- Given its serotonergic activity, there is potential for this compound to exhibit antidepressant-like effects in animal models. Compounds that act on the 5-HT1A receptor are often investigated for their ability to alleviate symptoms of depression and anxiety.
-
Antitumor Potential :
- Some studies suggest that purine derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms may involve interference with nucleic acid synthesis or modulation of signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Piperazine Derivatives : A study evaluated the effects of various piperazine derivatives on the 5-HT1A receptor in vitro, demonstrating significant agonistic properties that could be extrapolated to predict the activity of our compound .
- Antitumor Activity Assessment : Research conducted on structurally related purine derivatives indicated notable cytotoxicity against human cancer cell lines, suggesting that our compound may also possess similar properties .
Comparative Analysis
To better understand the unique properties of this compound, we can compare it with other related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-(2-methoxyethyl) | Enhanced lipophilicity due to halogens | Potentially improved receptor binding |
| 7-benzyl-8-(3-(4-methoxyphenyl)piperazin-1-yl) | Benzyl group instead of ethoxyethyl | Different pharmacokinetic properties |
| 1,3-dimethyl-7-benzyl-8-piperazin-1-ylpurine | Lacks ethoxyethyl group | Simpler structure may lead to different effects |
Properties
IUPAC Name |
7-(2-ethoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4/c1-4-31-14-13-27-17-18(24(2)21(29)23-19(17)28)22-20(27)26-11-9-25(10-12-26)15-5-7-16(30-3)8-6-15/h5-8H,4,9-14H2,1-3H3,(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMJGGXYFVURNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCN(CC3)C4=CC=C(C=C4)OC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














